molecular formula C11H13FO2 B13287685 2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid

2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13287685
M. Wt: 196.22 g/mol
InChI Key: VVVXVDNVQICUJX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid (CAS 1461713-86-9) is a fluorinated aromatic carboxylic acid derivative with a branched alkyl chain. Its molecular formula is C₁₁H₁₁FO₂, and it features a 3-fluoro-5-methylphenyl group attached to the α-carbon of a 2-methylpropanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules requiring fluorine-substituted aromatic motifs .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-4-8(6-9(12)5-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

VVVXVDNVQICUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methylbenzene.

    Bromination: The benzene ring is brominated to introduce a bromine atom at the para position relative to the fluorine atom.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding phenylmagnesium bromide.

    Carboxylation: The phenylmagnesium bromide is then carboxylated using carbon dioxide to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Applications
2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid 1461713-86-9 C₁₁H₁₁FO₂ 194.20 3-Fluoro,5-methylphenyl; 2-methylpropanoic Not reported Pharmaceutical intermediate
2-(3-Fluoro-5-methylphenyl)propanoic acid 1506485-59-1 C₁₀H₁₁FO₂ 182.19 3-Fluoro,5-methylphenyl; propanoic Not reported Research intermediate
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 180.20 2-Methoxyphenyl; propanoic mp 85–89°C Organic synthesis reagent
2-(Benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoic acid Not available C₁₂H₁₂O₅ 236.22 Benzo[d][1,3]dioxol-5-yloxy; 2-methylpropanoic Soluble in DMF Coupling reactions
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 C₁₇H₁₈O₃ 270.32 2-Methoxy,5-methylphenyl; 3-phenylpropanoic Not reported Intermediate for Tolterodine
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid 667414-05-3 C₁₃H₁₆O₃ 220.27 2,3-Dihydro-1H-inden-5-yloxy; 2-methylpropanoic Not reported Structural analog with bicyclic moiety

Key Comparative Insights

Structural and Electronic Effects
  • Branching vs. Linearity: The target compound’s 2-methyl group introduces steric hindrance absent in its linear analog, 2-(3-fluoro-5-methylphenyl)propanoic acid (CAS 1506485-59-1). This branching may reduce crystallinity and improve solubility in lipophilic matrices .
  • Substituent Influence: Fluorine vs. Methoxy: Fluorine’s electron-withdrawing nature enhances acidity (pKa ~3–4) compared to methoxy-substituted analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid, pKa ~4–5) .
Physicochemical Properties
  • Melting Points : The methoxy-substituted analog (CAS 6342-77-4) has a defined melting range (85–89°C), while the target compound’s melting point is unreported, likely due to its branched structure impeding crystallization .
  • Solubility : The benzo[d][1,3]dioxol-5-yloxy analog’s solubility in DMF suggests polar aprotic solvents are suitable for handling such derivatives .

Biological Activity

2-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with significant implications in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a methyl group on a phenyl ring, suggests potential biological activities that warrant detailed exploration. This article will delve into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13FO2C_{11}H_{13}FO_2 with a molecular weight of approximately 196.22 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound's binding affinity and specificity due to its electronegative nature, while the propanoic acid moiety is capable of forming hydrogen bonds and electrostatic interactions with biological molecules.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Interaction : The compound has been studied for its potential to modulate enzyme activity, particularly in metabolic pathways. This modulation can lead to significant therapeutic effects.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Analgesic Effects : Similar compounds have shown analgesic properties, indicating that this compound could also have pain-relieving capabilities.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1Investigated the interaction of similar compounds with CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), revealing that structural modifications can significantly impact binding affinity and efficacy .
Study 2Focused on the synthesis and biological evaluation of analogs, demonstrating that modifications in the fluorine and methyl groups can enhance or diminish biological activity .
Study 3Explored the pharmacokinetics of fluorinated compounds, highlighting the role of fluorine in improving drug-like properties such as absorption and metabolic stability .

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